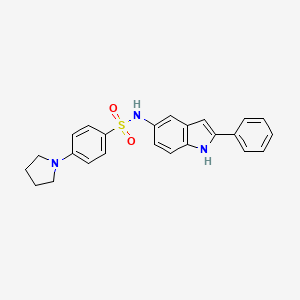

N-(2-Phenyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide

Description

N-(2-Phenyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with an indole core, a phenyl group, and a pyrrolidine ring, making it a subject of interest in various scientific research fields.

Properties

CAS No. |

919490-46-3 |

|---|---|

Molecular Formula |

C24H23N3O2S |

Molecular Weight |

417.5 g/mol |

IUPAC Name |

N-(2-phenyl-1H-indol-5-yl)-4-pyrrolidin-1-ylbenzenesulfonamide |

InChI |

InChI=1S/C24H23N3O2S/c28-30(29,22-11-9-21(10-12-22)27-14-4-5-15-27)26-20-8-13-23-19(16-20)17-24(25-23)18-6-2-1-3-7-18/h1-3,6-13,16-17,25-26H,4-5,14-15H2 |

InChI Key |

JUGDOMWGXOETRV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)NC(=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indole Core: Starting from an appropriate precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

Attachment of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride under basic conditions.

Pyrrolidine Ring Introduction:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The indole core can be oxidized under specific conditions to form oxindole derivatives.

Reduction: Reduction reactions can modify the sulfonamide group or other functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications, particularly in antimicrobial or anticancer research.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Phenyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole core and sulfonamide group are known to play crucial roles in binding to biological targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

- N-(2-Phenyl-1H-indol-5-yl)-4-methylbenzenesulfonamide

- N-(2-Phenyl-1H-indol-5-yl)-4-(morpholin-1-yl)benzenesulfonamide

- N-(2-Phenyl-1H-indol-5-yl)-4-(piperidin-1-yl)benzenesulfonamide

Uniqueness

N-(2-Phenyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzenesulfonamide is unique due to the presence of the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The combination of the indole core, phenyl group, and sulfonamide moiety also contributes to its distinct properties compared to similar compounds.

Biological Activity

N-(2-Phenyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an indole moiety, a phenyl group, a pyrrolidine ring, and a sulfonamide functional group, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down as follows:

- Indole Moiety : Known for various pharmacological properties including anti-cancer and anti-inflammatory effects.

- Pyrrolidine Ring : Influences the compound's chemical reactivity and biological activity.

- Sulfonamide Group : Associated with antibacterial properties and potential inhibition of carbonic anhydrases.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to affect cell cycle progression in cancer cells.

- Induction of Apoptosis : Indole derivatives can trigger programmed cell death pathways.

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| This compound | 0.65 | MCF-7 |

| Related Indole Derivative | 2.41 | HeLa |

Enzyme Inhibition

The sulfonamide functional group is known to inhibit carbonic anhydrases (CAs), which are enzymes that play crucial roles in various physiological processes. The interaction studies of this compound suggest it may selectively inhibit specific isoforms of carbonic anhydrases, which could be beneficial in treating conditions like glaucoma and certain cancers.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Binding Affinities : The compound exhibits strong binding affinities to certain receptors and enzymes due to the presence of its indole core and sulfonamide group.

- Modulation of Signaling Pathways : It may modulate key signaling pathways involved in cell survival and proliferation.

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of N-(2-Phenyl-1H-indol-5-yl)-4-(pyrrolidin-1-y)benzene-1-sulfonamide against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated significant cytotoxicity with IC50 values indicating effective concentrations for inducing apoptosis.

Study 2: Carbonic Anhydrase Inhibition

Another study focused on the inhibition of carbonic anhydrases by sulfonamide derivatives. The results demonstrated that this compound could selectively inhibit hCA IX, a target for cancer therapy, at low nanomolar concentrations, suggesting its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.